![molecular formula C13H9NO2S B11775133 8-Hydroxydibenzo[B,F][1,4]thiazepin-11(10H)-one CAS No. 3159-06-6](/img/structure/B11775133.png)
8-Hydroxydibenzo[B,F][1,4]thiazepin-11(10H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Hydroxydibenzo[B,F][1,4]thiazepin-11(10H)-one is a chemical compound belonging to the dibenzothiazepine class This compound is characterized by its unique structure, which includes a thiazepine ring fused with two benzene rings and a hydroxyl group at the 8th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxydibenzo[B,F][1,4]thiazepin-11(10H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of dibenzo[b,f][1,4]thiazepine-11(10H)-one with hydroxylating agents. The reaction conditions often include the use of solvents like toluene and catalysts to facilitate the hydroxylation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity, often involving multiple purification steps to remove impurities and by-products. The use of advanced techniques such as chromatography and crystallization is common in industrial settings to achieve the desired quality .
Análisis De Reacciones Químicas
Types of Reactions
8-Hydroxydibenzo[B,F][1,4]thiazepin-11(10H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and thiols are used under basic or acidic conditions to facilitate substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
8-Hydroxydibenzo[B,F][1,4]thiazepin-11(10H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Industry: It is used in the production of pharmaceuticals and other chemical products
Mecanismo De Acción
The mechanism of action of 8-Hydroxydibenzo[B,F][1,4]thiazepin-11(10H)-one involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Quetiapine: A dibenzothiazepine derivative used as an antipsychotic medication.
Dibenzo[b,f]-1,4-thiazepin-11(10H)-thione: Another compound in the same class with different functional groups and properties
Uniqueness
8-Hydroxydibenzo[B,F][1,4]thiazepin-11(10H)-one is unique due to its specific hydroxyl group at the 8th position, which imparts distinct chemical and biological properties.
Propiedades
| 3159-06-6 | |
Fórmula molecular |
C13H9NO2S |
Peso molecular |
243.28 g/mol |
Nombre IUPAC |
3-hydroxy-5H-benzo[b][1,4]benzothiazepin-6-one |
InChI |
InChI=1S/C13H9NO2S/c15-8-5-6-12-10(7-8)14-13(16)9-3-1-2-4-11(9)17-12/h1-7,15H,(H,14,16) |
Clave InChI |
UMGPMVQGIWAQNY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)NC3=C(S2)C=CC(=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


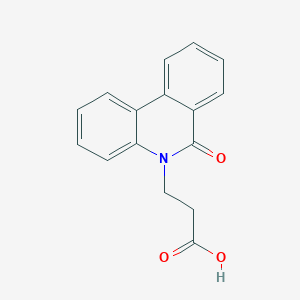
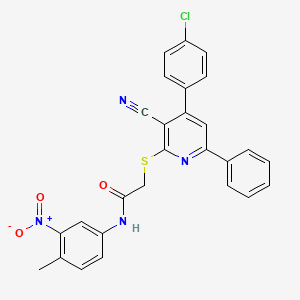
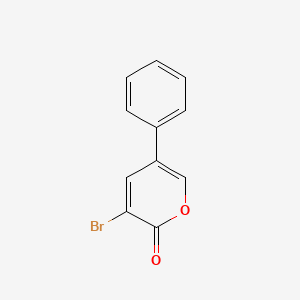
![5-Chloropyrrolo[1,2-c]pyrimidine-3-carboxylic acid](/img/structure/B11775066.png)
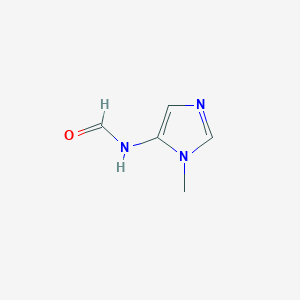
![1-(2-Cyclopropyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidine-3-carboxylic acid](/img/structure/B11775072.png)
![(8-(3-Methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine](/img/structure/B11775080.png)
![6H-Imidazo[4,5-d]thiazole](/img/structure/B11775084.png)
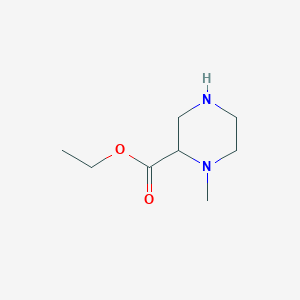

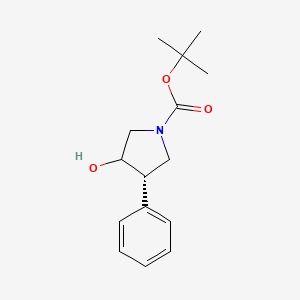
![6-(3-Phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B11775118.png)


